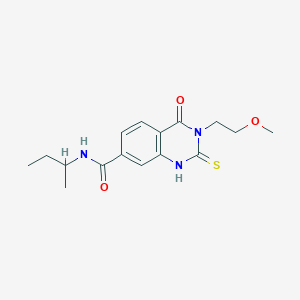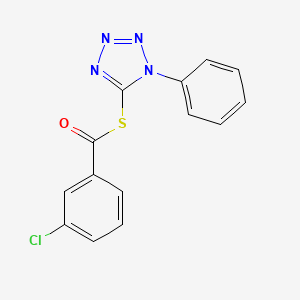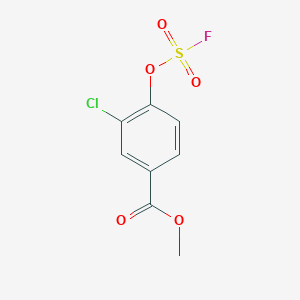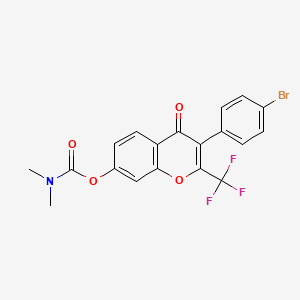![molecular formula C14H20BClO2 B2821313 2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1315277-53-2](/img/structure/B2821313.png)
2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organic compound containing a boron atom, a chlorine atom, and several carbon and hydrogen atoms. The presence of the dioxaborolane group suggests that it might be used in the synthesis of various organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found. These properties would depend on the specific structure of the compound .Applications De Recherche Scientifique
Synthesis and Material Development
- Xiangdong et al. (2017) developed an efficient synthesis method for 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene from commodity chemicals. This synthesis is significant in the production of electron transport materials used in the materials field, including for triphenylene-based ETMs and host materials (Zha Xiangdong et al., 2017).
Organic Chemistry and Catalysis
- A study by Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These compounds, used in reactions, produce boron-containing stilbene derivatives, potentially useful in the synthesis of materials for LCD technology and for investigating therapeutic applications in neurodegenerative diseases (B. Das et al., 2015).
Novel Chemical Reactions
- Chang et al. (2005) described a palladium-catalyzed method for synthesizing various 2-silylallylboronates from allenes using a compound similar to 2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method offers regio- and stereoselective production of silaboration products, contributing to the synthesis of homoallylic alcohols (Kuo-Jui Chang et al., 2005).
Medicinal Chemistry
- The synthesis of boron-containing polyene systems, as explored by Das et al. (2011), offers potential applications in the development of lipid-lowering drugs. Their study involved synthesizing boron-containing stilbene derivatives, demonstrating inhibitory effects on lipogenesis in mammalian hepatocytes (B. Das et al., 2011).
Advanced Material Synthesis
- Fandrick et al. (2012) detailed a scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, highlighting its utility as a key reagent in propargylation reactions. This process is crucial for the production of large quantities of this reagent, essential for various material synthesis applications (Daniel R Fandrick et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 2-(3-Chlorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Phosphopantetheine Adenylyltransferase (PPAT) enzyme . This enzyme is found in Escherichia coli and plays a crucial role in the biosynthesis of coenzyme A, a vital cofactor in numerous biochemical reactions .
Mode of Action
It’s known that the compound can interact with its target, the ppat enzyme, potentially altering its function
Biochemical Pathways
The compound’s interaction with the PPAT enzyme suggests that it may affect the Coenzyme A biosynthesis pathway . Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and fatty acid metabolism. Therefore, any alteration in its biosynthesis could have downstream effects on these pathways.
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(3-chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-7,10H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAJMSPJXKZSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2821230.png)
methyl}phenol](/img/structure/B2821232.png)
![[(2R,3S)-1-Methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2821234.png)

![2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride](/img/structure/B2821237.png)

![N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide](/img/structure/B2821241.png)

![2-Chloro-N-[(2,6-difluorophenyl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2821243.png)

![1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2821248.png)
![2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B2821249.png)
![2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2821250.png)
![N-[[2-(1,2,4-Triazol-1-yl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2821251.png)